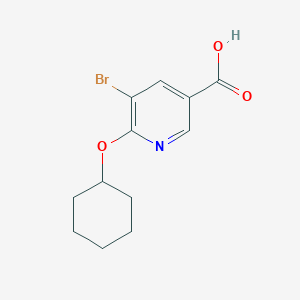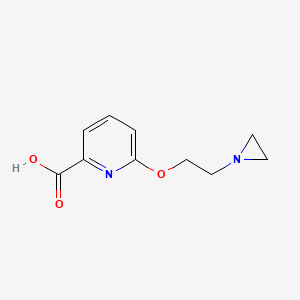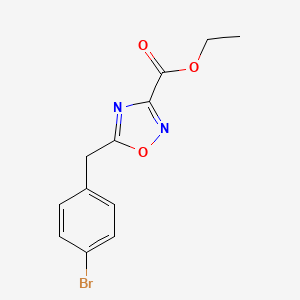![molecular formula C14H17N3O2S B1393580 N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide CAS No. 1160264-53-8](/img/structure/B1393580.png)
N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide
Vue d'ensemble
Description
“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is a specialty product used for proteomics research . It has a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol .
Molecular Structure Analysis
The InChI code for “N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is 1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” has a molecular weight of 291.37 g/mol . It’s recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Application 1: Anti-Fibrosis Activity
- Methods of Application: The compound was synthesized and its anti-fibrotic activities were evaluated by comparing it with Pirfenidone and Bipy55′DC. The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Synthesis of N-Heterocycles
- Summary of the Application: This compound has been used in the synthesis of N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
- Methods of Application: The compound was synthesized from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates. The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results: The synthetic protocol was developed on one mmol scale, providing access to this important scaffold. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles .
Application 3: Synthesis of N-(pyridin-2-yl)amides
- Summary of the Application: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides .
- Methods of Application: The compound was synthesized from α-bromoketones and .
- Results: The method developed allows for the synthesis of N-(pyridin-2-yl)amides from the same starting materials .
Application 4: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: This compound has been used in the design of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These cells are a common model for studying liver fibrosis .
- Methods of Application: The compound was synthesized and its anti-fibrotic activities were evaluated by comparing it with Pirfenidone and Bipy55′DC. The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 5: Chemodivergent Synthesis
- Summary of the Application: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
- Methods of Application: The compound was synthesized from α-bromoketones .
- Results: The method developed allows for the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYUATUFGQDBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)



![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)




